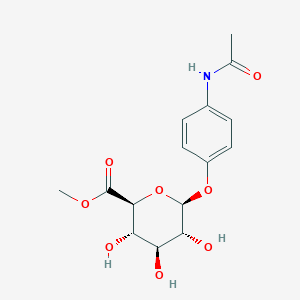
4-Acetamidofenil b-D-glucurónido metil éster
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamidophenyl b-D-glucuronide methyl ester is a conjugate of acetaminophen (N-acetyl-p-aminophenol) and glucuronic acid. It is a derivative of acetaminophen, which is commonly used as a pain reliever and fever reducer. This compound is often used in research to study the metabolism and excretion of acetaminophen in the body .
Aplicaciones Científicas De Investigación
4-Acetamidophenyl b-D-glucuronide methyl ester is widely used in scientific research, particularly in the following fields:
Chemistry: As an intermediate in the synthesis of acetaminophen metabolites.
Biology: To study the metabolism and excretion of acetaminophen in biological systems.
Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of acetaminophen.
Industry: Used in the development of analytical standards for pharmaceutical testing.
Mecanismo De Acción
Target of Action
The primary targets of 4-Acetamidophenyl b-D-glucuronide methyl ester are recombinant human proteins . These proteins interact with the cell membrane and extracellular domain . The compound also interacts with cancer tissue and cancer cells .
Mode of Action
The compound interacts with its targets, the recombinant human proteins, which are located in the cell membrane and extracellular domain . This interaction can lead to changes in the function of these proteins, potentially influencing cellular processes.
Análisis Bioquímico
Biochemical Properties
The function of 4-Acetamidophenyl b-D-glucuronide methyl ester is expressed in the interaction with recombinant human proteins . The protein interacts with the cell membrane and extracellular domain . It also interacts with cancer tissue and cancer .
Cellular Effects
4-Acetamidophenyl b-D-glucuronide methyl ester acts as a prodrug that undergoes hydrolysis to release the active moiety, a glucuronide metabolite. This metabolite exhibits analgesic and anti-inflammatory properties, making it beneficial for conditions such as arthritis and post-operative pain.
Molecular Mechanism
The molecular mechanism of 4-Acetamidophenyl b-D-glucuronide methyl ester involves its interaction with recombinant human proteins . These interactions occur at the cell membrane and extracellular domain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidophenyl b-D-glucuronide methyl ester involves multiple steps, including acetylation, amidation, and glucuronidation reactions. The general synthetic route can be summarized as follows:
Acetylation: Acetaminophen is acetylated to form N-acetyl-p-aminophenol.
Amidation: The acetylated product undergoes amidation to introduce the acetamido group.
Glucuronidation: The final step involves the conjugation of the acetamido derivative with glucuronic acid to form 4-Acetamidophenyl b-D-glucuronide methyl ester.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Acetamidophenyl b-D-glucuronide methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound back to its parent acetaminophen derivative.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Acetaminophen and its derivatives.
Substitution: Various substituted acetamido derivatives.
Comparación Con Compuestos Similares
Similar Compounds
p-Acetamidophenyl b-D-glucuronide: Another glucuronide conjugate of acetaminophen.
Acetaminophen glucuronide: A direct glucuronide conjugate of acetaminophen.
N-acetyl-p-aminophenol:
Uniqueness
4-Acetamidophenyl b-D-glucuronide methyl ester is unique due to its specific structure, which includes both an acetamido group and a glucuronide moiety. This dual functionality allows it to interact with a wide range of biological targets and makes it a valuable tool in pharmacokinetic and pharmacodynamic studies .
Propiedades
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO8/c1-7(17)16-8-3-5-9(6-4-8)23-15-12(20)10(18)11(19)13(24-15)14(21)22-2/h3-6,10-13,15,18-20H,1-2H3,(H,16,17)/t10-,11-,12+,13-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCDFJAIFOUUBQ-DKBOKBLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

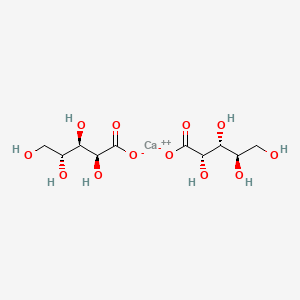
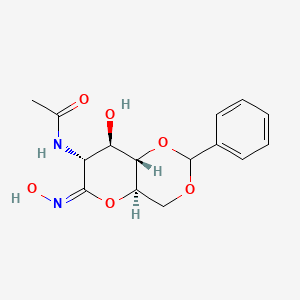

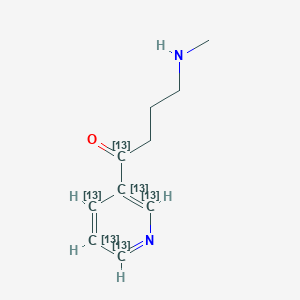
![N-[(2S)-1,3-dihydroxyhept-4-en-2-yl]butanamide](/img/structure/B1139826.png)
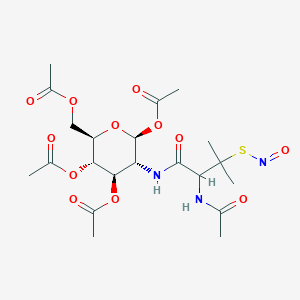
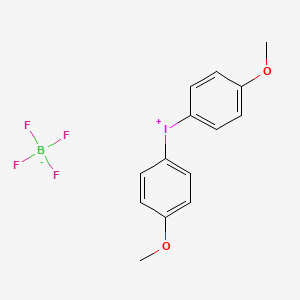


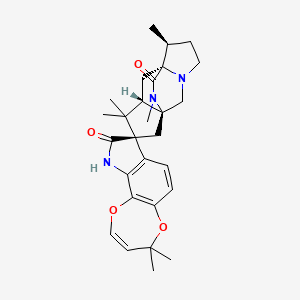
![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B1139835.png)
![ethyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)
![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)
